molecular formula C7H4Cl2O2 B186874 3,5-Dichloro-4-hydroxybenzaldehyde CAS No. 2314-36-5

3,5-Dichloro-4-hydroxybenzaldehyde

Cat. No.: B186874
CAS No.: 2314-36-5
M. Wt: 191.01 g/mol
InChI Key: LIYGCLJYTHRBQV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzaldehyde core. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-hydroxybenzaldehyde can be synthesized through the chlorination of 4-hydroxybenzaldehyde. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzoic acid
  • 3,5-Dichloro-4-methoxybenzaldehyde
  • 2,6-Dichloro-4-hydroxybenzaldehyde

Comparison: 3,5-Dichloro-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYGCLJYTHRBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177708
Record name 3,5-Dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-36-5
Record name NSC 31590
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Record name 3,5-DICHLORO-4-HYDROXYBENZALDEHYDE
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Record name 3,5-Dichloro-4-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-4-hydroxymethylphenol (3.56 g, 18.4 mmol) was dissolved in dioxane, and DDQ (4.19 g, 18.4 mmol) was added. The reaction mixture was stirred at rt overnight. The solvents were removed under reduced pressure. The residue was diluted with CH2Cl2, and the mixture was filtered. The filtrate was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Crystallization from EtOAc yielded the title compound (0.77 g, 22%). LC-MS: tR=0.82 min.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step Two
Yield
22%

Synthesis routes and methods II

Procedure details

A 250 ml three neck round bottom flask fitted with reflux condenser, pot thermometer and mechanical stirrer, was charged with 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml glacial acetic acid and 3.44 g (0.024 mol) of hexamethylenetetramine. The reaction mass was heated at reflux for 3 hrs (a clear solution was obtained at 70° C.). The progress of reaction was checked by TLC. The mixture was allowed to cool at 100° C.; 30 ml of 10% sulphuric acid were slowly added and stirred at 100° C. for 20-30 min. The reaction mass was poured into 200 g crushed ice. The solid was filtered and washed well with 100 ml water and drying at 70° C. afforded 9.2 g (84%) of 3,5-dichloro-4-hydroxy-benzaldehyde. Melting point: 153-155° C. 1H NMR (400 MHz, CD3OD) δ 9.72 (s, 1H), δ 7.80 (s, 1H).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-4-hydroxybenzaldehyde
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Customer
Q & A

Q1: What happens to 3,5-dichloro-4-hydroxybenzaldehyde under anaerobic conditions in the presence of specific bacterial consortia?

A1: The research demonstrates that this compound undergoes both oxidation and reduction when exposed to anaerobic bacterial consortia []. Primarily, it is oxidized to its corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid. Simultaneously, a portion of the aldehyde is reduced to the corresponding benzyl alcohol, 3,5-dichloro-4-hydroxybenzyl alcohol []. Notably, unlike some other halogenated compounds studied, this compound did not undergo dehalogenation under these conditions []. Further degradation of the carboxylic acid was observed with prolonged incubation, suggesting the eventual formation of chlorinated phenols [].

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